N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-thiophen-2-ylsulfonylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S3/c14-18(15,10-7-4-8-17-10)13-11(16)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXBIJNLHMBWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The General Context of Sulfonamide, Thiourea, and Thiophene Derivatives in Academic Research
While information on N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide is unavailable, the broader families of compounds to which it belongs are of significant interest to the scientific community.
Sulfonamides: The sulfonamide functional group is a cornerstone in medicinal chemistry. researchgate.netnih.gov Compounds containing this moiety are among the first effective chemotherapeutic agents for systemic bacterial infections. researchgate.net Beyond their antimicrobial properties, sulfonamides are investigated for a wide array of therapeutic applications, including as anticancer agents, diuretics, and carbonic anhydrase inhibitors. nih.govnih.govresearchgate.net The versatility of the sulfonamide group allows for diverse structural modifications, leading to a broad spectrum of biological activities. mdpi.com
Thiourea (B124793) Derivatives: Thiourea and its derivatives are recognized for their wide range of medicinal and agricultural applications. rsc.orgresearchgate.netnih.gov In the realm of drug design, thiourea derivatives have been explored for their potential as antimicrobial, antifungal, antiviral, and anticancer agents. nih.govresearchgate.net The thiourea moiety's ability to form hydrogen bonds and coordinate with metal ions contributes to its diverse biological functions. researchgate.net
Thiophene (B33073) Derivatives: The thiophene ring is a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active compounds. researchgate.net Thiophene-containing molecules have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electronic properties of the thiophene ring can be readily modified through substitution, making it an attractive core for the design of novel therapeutic agents. researchgate.net Thiophene-based sulfonamides, in particular, have been identified as potent inhibitors of carbonic anhydrase. nih.gov
Rationale for Investigating N Cyclohexylcarbamothioyl Thiophene 2 Sulfonamide
Given the established importance of sulfonamides, thioureas, and thiophenes, a clear rationale for the investigation of N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide can be constructed. The combination of these three moieties into a single molecular entity suggests the potential for novel or enhanced biological activities. The thiophene-2-sulfonamide (B153586) portion could act as a pharmacophore targeting specific enzymes, such as carbonic anhydrases, while the N-cyclohexylcarbamothioyl (a substituted thiourea) group could introduce additional interaction points with biological targets, potentially leading to improved potency or selectivity. The lipophilic cyclohexyl group could also influence the compound's pharmacokinetic properties.
Overview of Key Academic Research Areas for N Cyclohexylcarbamothioyl Thiophene 2 Sulfonamide
Historical Development of Synthetic Routes to Thiophene Sulfonamides
The history of sulfonamide synthesis is deeply rooted in the development of sulfa drugs, which began with the discovery of Prontosil in 1935. rsc.orgresearchgate.net The most common and enduring method for creating the sulfonamide functional group involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct. ekb.eg
The synthesis of the thiophene core, a crucial component of the target molecule, has its own rich history. Thiophene was first identified by Victor Meyer in the 1880s as a contaminant in benzene (B151609) derived from coal tar. Over the decades, numerous methods for constructing the thiophene ring have been established, including:
Paal-Knorr Thiophene Synthesis: The reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. sciensage.info
Gewald Aminothiophene Synthesis: A multicomponent reaction involving a ketone or aldehyde, a compound with an active methylene (B1212753) group (like a cyanoacetate), and elemental sulfur, typically in the presence of a base. sciensage.info
Hinsberg Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. sciensage.info
Historically, the preparation of thiophene-2-sulfonamide (B153586) would involve the chlorosulfonation of thiophene using chlorosulfonic acid to produce thiophene-2-sulfonyl chloride, followed by amination with ammonia (B1221849) or an ammonium (B1175870) salt. These early methods often required harsh conditions and produced significant waste. Modern advancements have focused on developing milder, more efficient, and environmentally friendly protocols. rsc.orgchemistryworld.com
Synthesis of this compound
The direct synthesis of this compound is achieved by coupling two key intermediates: thiophene-2-sulfonamide and cyclohexyl isothiocyanate. This reaction forms the N-sulfonylthiourea linkage that characterizes the final compound.
The successful synthesis of N-acylsulfonamides and their thiourea analogues is highly dependent on the choice of reagents and reaction conditions. The key step, the addition of the sulfonamide N-H bond across the C=N bond of the isothiocyanate, is typically facilitated by a base. The base deprotonates the sulfonamide, increasing its nucleophilicity.
Several factors can be optimized to improve reaction efficiency and yield:
Base: A variety of bases can be used, ranging from organic amines like triethylamine (B128534) (TEA) and pyridine (B92270) to stronger inorganic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base depends on the acidity of the sulfonamide and the solvent used. nih.govsemanticscholar.org
Solvent: The reaction is often carried out in polar aprotic solvents like acetone, acetonitrile (B52724) (MeCN), or dimethylformamide (DMF), which can solvate the ions formed during the reaction.
Temperature: Reactions are frequently conducted at room temperature, although gentle heating may be required to increase the reaction rate in some cases.
Reaction Time: The time required for completion can vary from a few hours to overnight, depending on the reactivity of the substrates and the chosen conditions.
Below is a table summarizing typical conditions used for the N-acylation of sulfonamides, which are analogous to the synthesis of the target compound.
| Acylating/Coupling Agent | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Isothiocyanate | Potassium Carbonate | Acetone / DMF | Room Temp to 60°C | Good to Excellent | General Method |
| N-Acylbenzotriazole | Sodium Hydride (NaH) | THF | 24°C to 60°C | 76-100% | semanticscholar.org |
| Acid Chloride | Triethylamine (TEA) | DCM | 0°C to Room Temp | High | ekb.egnih.gov |
| Acid Anhydride | Pyridine | Pyridine | 0°C to Room Temp | Good to High | nih.gov |
| Carboxylic Acid | DCC / EDC | DMF / DCM | Room Temp | Variable | General Method |
The core reaction for the formation of this compound is the nucleophilic addition of the thiophene-2-sulfonamide to cyclohexyl isothiocyanate. The mechanism proceeds through the following key steps:
Deprotonation of the Sulfonamide: In the presence of a base (B:), the acidic proton on the nitrogen atom of thiophene-2-sulfonamide is removed, forming a resonance-stabilized sulfonamidate anion. This anion is a potent nucleophile.
Nucleophilic Attack: The sulfonamidate anion attacks the electrophilic carbon atom of the isothiocyanate group (C=N) in cyclohexyl isothiocyanate. This addition reaction breaks the C=N pi bond, and the electrons move to the nitrogen atom, forming a new intermediate.
Protonation: The resulting anionic intermediate is then protonated, typically during the aqueous workup of the reaction mixture, to yield the final, neutral this compound product.
This mechanism is a well-established pathway for the synthesis of N-sulfonylureas and N-sulfonylthioureas. nih.gov
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound.
Aqueous Media Synthesis: Traditional methods for sulfonamide synthesis often rely on volatile and hazardous organic solvents. A greener alternative involves conducting the reaction in water. This approach eliminates the need for organic solvents and often simplifies product isolation, which can sometimes be achieved by simple filtration. rsc.org
Mechanochemistry: Solvent-free synthesis using techniques like ball milling is a significant advancement in green chemistry. rsc.org This method, known as mechanosynthesis, involves the grinding of solid reactants together, often with a solid catalyst or base. It can lead to higher yields, shorter reaction times, and a dramatic reduction in solvent waste. rsc.org A one-pot, solvent-free mechanochemical process could potentially be developed for the target compound, combining the formation of the sulfonyl chloride and subsequent amination and coupling steps. rsc.org
Catalytic Approaches: The use of reusable, heterogeneous catalysts can improve the sustainability of the synthesis. For instance, nano-catalysts have been developed for the efficient synthesis of sulfonamides. acs.org
One-Pot Procedures: Designing the synthesis as a one-pot or tandem reaction, where multiple steps are performed in the same reaction vessel without isolating intermediates, minimizes waste, saves energy, and reduces operational time. nih.govorganic-chemistry.org
Synthesis of Structurally Modified Analogues of this compound
The structural modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its biological activity and pharmacokinetic properties. For this compound, the cyclohexyl moiety is a prime target for modification.
Improving Metabolic Stability: Unsubstituted aliphatic rings like cyclohexane (B81311) are often susceptible to metabolic oxidation by cytochrome P450 enzymes, typically at the 4-position. pressbooks.pub This can lead to rapid clearance of the compound from the body. A common strategy to prevent this is to "block" the site of metabolism by introducing substituents that are resistant to oxidation, such as a fluorine atom or a gem-dimethyl group. pressbooks.pub
Modulating Physicochemical Properties: The polarity and solubility of the molecule can be fine-tuned by altering the cyclohexyl ring. Replacing it with a more polar ring system, such as a morpholine (B109124) or piperidine (B6355638) ring, can increase aqueous solubility. pressbooks.pub Conversely, introducing highly fluorinated motifs, like the all-cis 2,3,4,5,6-pentafluorocyclohexyl group, can dramatically increase polarity compared to a standard phenyl or cyclohexyl ring. nih.gov
Bioisosteric Replacement: The cyclohexyl ring can be replaced with various bioisosteres—groups with similar steric or electronic properties—to explore the structure-activity relationship. mdpi.com This could include other cycloalkanes (e.g., cyclopentyl), aromatic rings (e.g., phenyl), or more rigid polycyclic systems like adamantyl or bicyclo[1.1.1]pentyl groups. researchgate.net These modifications can alter the compound's conformation and how it interacts with its biological target.
The following table outlines potential strategies for modifying the cyclohexyl group and the rationale behind them.
| Modification Strategy | Example of Modified Moiety | Primary Rationale | Reference |
|---|---|---|---|
| Metabolic Blocking | 4-Fluorocyclohexyl | Prevent CYP-mediated oxidation at the 4-position, increasing metabolic stability. | pressbooks.pub |
| Increase Polarity/Solubility | Morpholinyl or Piperidinyl | Introduce heteroatoms to increase hydrophilicity and potentially form additional hydrogen bonds. | pressbooks.pub |
| Increase Polarity | All-cis-Pentafluorocyclohexyl | Create a highly polarized ring system to significantly alter solubility and electronic properties. | nih.gov |
| Bioisosteric Replacement (Aromatic) | Phenyl | Introduce potential for π-π stacking interactions and alter conformational flexibility. | researchgate.net |
| Bioisosteric Replacement (Rigid) | Adamantyl | Increase lipophilicity and introduce a rigid, defined shape to probe binding pocket interactions. | nih.gov |
| Bioisosteric Replacement (Strained) | Bicyclo[1.1.1]pentyl | Serve as a rigid spacer and non-classical phenyl ring bioisostere, improving metabolic stability. | researchgate.net |
Approaches for Thiophene Ring Substitution
The thiophene ring is a versatile scaffold that allows for various substitutions, enabling the modulation of the molecule's electronic and steric properties. researchgate.net The introduction of different functional groups onto the thiophene core is a key strategy for creating analogues. ingentaconnect.com
Key substitution reactions include:
Halogenation: The thiophene ring can be readily halogenated, typically at the 5-position (if unsubstituted) due to the activating effect of the sulfur atom. For instance, 5-bromothiophene-2-sulfonamide (B1270684) is a common intermediate. google.com This halogenated intermediate can then be used in cross-coupling reactions to introduce a wide variety of substituents.
Suzuki-Miyaura Coupling: A halogenated thiophene precursor can be coupled with various boronic acids in the presence of a palladium catalyst. This reaction is highly efficient for introducing aryl, heteroaryl, or vinyl groups onto the thiophene ring, allowing for significant structural diversification. mdpi.com
Alkylation and Acylation: Friedel-Crafts reactions or similar methods can be employed to introduce alkyl or acyl groups, although the reaction conditions must be carefully controlled to avoid side reactions with the sulfonamide moiety.
Introduction of Sulfur-based Substituents: As detailed in patent literature, the 5-position of the thiophene-2-sulfonamide can be substituted with various alkylthio (-S-Alkyl) or alkylsulfonyl (-SO₂-Alkyl) groups. These are often prepared from a precursor like 5-bromothiophene-2-sulfonamide. google.com
These approaches allow for the synthesis of a library of compounds with modified thiophene rings, which is crucial for developing new chemical entities.
| Substitution Approach | Typical Reagents | Position on Thiophene Ring | Type of Group Introduced | Reference |
|---|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | C5 | Bromo (-Br) | google.com |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C5 | Aryl, Heteroaryl | mdpi.com |
| Thiolation/Oxidation | Alkyl thiol, followed by oxidation (e.g., H₂O₂) | C5 | Alkylthio (-SR), Alkylsulfonyl (-SO₂R) | google.com |
Diversification at the Carbamothioyl Linker
The most direct method for diversification involves the reaction of thiophene-2-sulfonamide with different isothiocyanates. By replacing cyclohexyl isothiocyanate with other alkyl or aryl isothiocyanates, a wide range of N-substituted analogues can be synthesized. This approach modifies the R' group in the general structure: Thiophene-SO₂-NH-C(=S)-NH-R'.
A representative reaction is the treatment of a thiophene sulfonyl chloride with an amine, such as cyclohexanamine, in the presence of a base. nih.gov While this example leads to a sulfonamide, the principle of varying the amine component is a fundamental strategy for diversification. The synthesis of thioamides and related sulfur-containing linkers often involves multi-step protocols, but modern methods focus on improving efficiency and atom economy. chemistryforsustainability.org
| Modification Strategy | Synthetic Approach | Resulting Change in Structure | Reference |
|---|---|---|---|
| Varying the N-substituent | Reaction of thiophene-2-sulfonamide with various isothiocyanates (R-N=C=S) | Changes the cyclohexyl group to other alkyl or aryl moieties | nih.gov |
| Modification of the thiourea core | Multi-step synthesis starting from different amine and thiocarbonyl sources | Introduction of different spacers or functional groups within the linker | frontiersin.orgchemistryforsustainability.org |
Sulfonamide Group Derivatization
The sulfonamide group (-SO₂NH₂) is a key functional group that can be derivatized to produce a variety of analogues. ingentaconnect.comresearchgate.net The hydrogen atoms on the sulfonamide nitrogen are acidic and can be replaced through several reactions. Common derivatization methods include alkylation, acylation, and more complex transformations. gcms.czlibretexts.org
N-Alkylation/N-Arylation: The sulfonamide nitrogen can be alkylated or arylated using appropriate electrophiles under basic conditions. This modifies the primary sulfonamide into a secondary or tertiary sulfonamide.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylsulfonamides, which can alter the electronic properties and hydrogen bonding capacity of the group.
Conversion to Sulfonyl Chloride: A modern approach involves the activation of the primary sulfonamide NH₂ group, for example with a pyrylium (B1242799) salt, which facilitates its conversion into a sulfonyl chloride (-SO₂Cl). This highly reactive intermediate can then be reacted with a wide array of nucleophiles (alcohols, amines, etc.) to generate a diverse set of derivatives. researchgate.net
These derivatization techniques are essential for fine-tuning the physicochemical properties of the parent compound.
| Derivatization Method | Reagents | Product Class | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Sulfonamide | libretexts.org |
| N-Acylation | Acyl chloride, Base | N-Acylsulfonamide | gcms.cz |
| Activation and Nucleophilic Substitution | Pyrylium salt, then Nucleophile (e.g., R-OH, R-NH₂) | Sulfonate esters, Substituted sulfonamides | researchgate.net |
Multi-component Reaction Pathways for Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient tools for synthesizing complex molecules like thiophene derivatives. tandfonline.comnih.gov These reactions offer significant advantages in terms of speed, efficiency, and the ability to generate chemical diversity.
One of the most well-known MCRs for thiophene synthesis is the Gewald aminothiophene synthesis . This reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base to yield a 2-aminothiophene. derpharmachemica.com While this produces an aminothiophene, the resulting amino group can be further functionalized to install the required sulfonamide and carbamothioyl moieties.
More advanced one-pot procedures have been developed to directly synthesize thiophenes bearing sulfonamide groups. For example, an L-Proline-catalyzed four-component reaction of a benzaldehyde, malononitrile, a sulfur source, and a sulfonamide-containing building block can yield highly substituted thiophene sulfonamide derivatives in a single step. tandfonline.comdigitellinc.com Such strategies are invaluable for the rapid assembly of compound libraries for screening purposes.
| MCR Name/Type | Key Reactants | Core Scaffold Formed | Reference |
|---|---|---|---|
| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur, Base | 2-Aminothiophene | derpharmachemica.com |
| L-Proline Catalyzed 4-Component Reaction | Aldehyde, Malononitrile, p-Toluenesulfonamide derivative, Sulfur source | Tetrasubstituted thiophene with sulfonamide group | tandfonline.com |
| Base-mediated three-component reaction | Acetoacetanilide derivative, Aldehyde, Cyclohexane-1,3-dione, followed by sulfur and malononitrile | Fused thiophene hybrids | tandfonline.com |
Structure Activity Relationship Sar Studies on N Cyclohexylcarbamothioyl Thiophene 2 Sulfonamide Analogues
Systematic Modification and Biological Interaction Profiling
The systematic modification of the lead compound, N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide, allows for a detailed understanding of how each component of the molecule contributes to its interaction with biological targets. This approach, central to medicinal chemistry, helps in optimizing the compound's potency, selectivity, and pharmacokinetic properties.
For instance, the introduction of polar substituents such as hydroxyl (-OH) or amino (-NH2) groups could lead to new hydrogen bonding interactions with the target, potentially increasing affinity. Conversely, bulky substituents could create steric hindrance, negatively impacting binding. The position of the substituent on the cyclohexyl ring would also be critical.
To illustrate the potential effects of such substitutions, the following table presents hypothetical data based on common observations in SAR studies of similar compounds.
| Compound | Substitution on Cyclohexyl Ring | Hypothetical Target Binding Affinity (Ki, nM) |
| 1a | None | 100 |
| 1b | 4-OH | 75 |
| 1c | 4-CH3 | 120 |
| 1d | 2-OH | 150 |
| 1e | 4-NH2 | 80 |
This table is illustrative and based on general SAR principles, not on specific experimental data for this compound series.
The thiophene (B33073) ring is a common scaffold in medicinal chemistry and is considered a bioisostere of the benzene (B151609) ring, offering similar steric and electronic properties but with a different reactivity profile. nih.gov Functionalization of the thiophene ring in analogues of this compound can have a profound impact on biological activity. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. researchgate.net
Studies on related thiophene-2-sulfonamide (B153586) derivatives have shown that substitution at the 5-position can significantly modulate inhibitory activity against various enzymes. For example, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were investigated as carbonic anhydrase inhibitors. nih.govresearchgate.net The nature and position of substituents on the appended benzyl (B1604629) ring were found to be critical for potent and selective inhibition. nih.govresearchgate.net
In a study of N-(5-substituted) thiophene-2-alkylsulfonamides as 5-lipoxygenase inhibitors, compounds with a phenoxy substituent at the 5-position of the thiophene ring showed potent activity, with IC50 values in the nanomolar range. nih.gov
The following table summarizes the inhibitory activity of some 5-substituted thiophene-2-sulfonamide analogues against carbonic anhydrase isoforms, demonstrating the influence of thiophene ring functionalization.
| Compound | Substitution at 5-position of Thiophene Ring | hCA I Ki (nM) nih.gov | hCA II Ki (nM) nih.gov | hCA IX Ki (nM) nih.gov | hCA XII Ki (nM) nih.gov |
| 2a | -Br | >10000 | 89.4 | 25.7 | 4.8 |
| 2b | -SCH2-Ph | 4250 | 12.3 | 29.4 | 7.1 |
| 2c | -SCH2-(4-F-Ph) | 2130 | 9.8 | 21.5 | 6.5 |
| 2d | -SCH2-(4-Cl-Ph) | 1879 | 8.1 | 19.8 | 5.9 |
| 2e | -SCH2-(4-Br-Ph) | 1540 | 7.5 | 18.1 | 5.2 |
Data from a study on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides. nih.gov
The carbamothioyl (-NH-C(S)-NH-) linker, also known as a thiourea (B124793) moiety, is a key structural feature of the molecule, capable of forming multiple hydrogen bonds with biological targets. researchgate.net Modifications to this linker can significantly alter the compound's binding mode and affinity.
Bioisosteric replacement of the thiourea group is a common strategy in drug design to improve pharmacokinetic properties or to explore different binding interactions. nih.govresearchgate.net Potential bioisosteres for the thiourea moiety include urea, guanidine, or squaramide. nih.gov Each of these replacements would alter the hydrogen bonding pattern and the geometry of the linker.
While specific studies on the modification of the carbamothioyl linker in this compound are scarce, the importance of this moiety is well-established in other classes of bioactive molecules. For example, SAR studies on thiourea derivatives as anti-hepatitis C virus (HCV) agents have shown that the thiourea group is crucial for their activity.
The sulfonamide group is a critical pharmacophore in a wide range of drugs and is known to interact with various biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites. researchgate.net Modifications to the sulfonamide nitrogen can influence the acidity of the sulfonamide proton and its ability to act as a hydrogen bond donor.
In a series of carbazole (B46965) sulfonamide derivatives, substitutions on the sulfonamide nitrogen were shown to significantly impact their antiproliferative activity. nih.gov Similarly, for thiophene-2-sulfonamide derivatives, the substitution pattern on the sulfonamide moiety plays a crucial role in determining their inhibitory potency against enzymes like carbonic anhydrase. nih.govresearchgate.net
The following table presents data on the inhibition of carbonic anhydrase isoforms by a series of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides, highlighting the effect of sulfonamide substitution.
| Compound | Substitution on Sulfonamide Nitrogen | CDK5/p25 IC50 (µM) nih.gov |
| 3a | -NH2 | 1.4 |
| 3b | -NHMe | 5.6 |
| 3c | -NMe2 | >50 |
| 3d | -NH(CH2)2OH | 2.2 |
Data from a study on 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as CDK5 inhibitors. nih.gov
Deconstruction and Reconstruction Strategies for SAR
Deconstruction-reconstruction is a powerful strategy in medicinal chemistry to understand the minimal structural requirements for biological activity and to discover novel, improved analogues. This approach involves breaking down a lead compound into its constituent fragments and then reassembling them in a modified or simplified manner.
Applying this strategy to this compound would involve synthesizing and testing the individual fragments: thiophene-2-sulfonamide, cyclohexylthiourea, and potentially smaller components. The biological activity of these fragments would help to identify the key pharmacophoric elements.
In the reconstruction phase, these fragments can be reassembled with modifications. For example, the thiophene ring could be replaced with other five- or six-membered heterocycles, or the cyclohexyl group could be substituted with other aliphatic or aromatic moieties. This strategy allows for the exploration of a wider chemical space and can lead to the discovery of compounds with improved properties. A study on pyrimidine (B1678525) diversification demonstrated the utility of this approach, where pyrimidines were deconstructed and then reconstructed to form a variety of other heterocycles.
Chemoinformatic Approaches to SAR Analysis
Chemoinformatic tools are increasingly used to analyze and predict the SAR of compound libraries. Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net
For a series of this compound analogues, a QSAR study would involve calculating a set of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices. nih.govnih.gov These descriptors are then correlated with the biological activity data using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net
A successful QSAR model can provide insights into the key structural features that govern the activity of the compounds. For example, a QSAR study on a series of thiourea derivatives as anti-HCV agents revealed that the activity was significantly correlated with their hydrophobic properties and the presence of specific structural motifs. Similarly, a QSAR study on sulfur-containing thiourea and sulfonamide derivatives with anticancer activity identified mass, polarizability, and electronegativity as key predictors of activity. nih.govresearchgate.net Such models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Mechanistic Investigations of N Cyclohexylcarbamothioyl Thiophene 2 Sulfonamide S Biological Interactions
Receptor Binding and Modulation Studies (In Vitro)
Specific Receptor Target Identification and Validation (e.g., AT2 Receptor, PPARγ)
The identification of specific molecular targets is a cornerstone of mechanistic biology, providing crucial insights into the therapeutic potential of a compound. For derivatives of the thiophene (B33073) sulfonamide scaffold, a significant body of research has focused on their interaction with the angiotensin II type 2 (AT2) receptor. The AT2 receptor is part of the renin-angiotensin system (RAS) and is implicated in a variety of physiological processes, including blood pressure regulation, anti-inflammatory responses, and tissue protection.
A series of studies on structurally related N-(alkoxycarbonyl)thiophene sulfonamides and N-(heteroaryl)thiophene sulfonamides have identified these molecules as selective and high-affinity ligands for the AT2 receptor. scilifelab.semonash.edudiva-portal.orgnih.gov For instance, a tert-butylimidazole derivative incorporating an N-(alkyloxycarbonyl)thiophene sulfonamide fragment was identified as a potent AT2 receptor ligand with a Ki of 9.3 nM. scilifelab.semonash.edu Further investigations into other N-(heteroaryl)thiophene sulfonamides have yielded ligands with even higher affinities, with Ki values below 5 nM. diva-portal.orgnih.govdiva-portal.org
The validation of this receptor-ligand interaction has been explored through computational methods, including docking calculations and molecular dynamics simulations. scilifelab.semonash.edudiva-portal.orgnih.gov These in silico approaches help to elucidate the binding modes of the thiophene sulfonamide core within the AT2 receptor's active site. scilifelab.semonash.edu While research has substantially validated the AT2 receptor as a target for this class of compounds, similar detailed investigations linking N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide or its close analogs to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) are not as extensively documented in the available literature.
Table 1: Binding Affinities of Thiophene Sulfonamide Derivatives for the AT2 Receptor
| Compound Class | Specific Derivative Example | Binding Affinity (Ki) |
|---|---|---|
| N-(alkyloxycarbonyl)thiophene sulfonamide | tert-butylimidazole derivative | 9.3 nM scilifelab.semonash.edu |
| N-(heteroaryl)thiophene sulfonamide | Methylene (B1212753) imidazole series | 42 nM diva-portal.orgnih.gov |
| N-(heteroaryl)thiophene sulfonamide | tert-butylimidazolylacetyl series | <5 nM diva-portal.orgnih.govdiva-portal.org |
Cellular Pathway Modulation (In Vitro/Pre-clinical Cell Models)
Investigations of Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to the pathogenesis of diseases like cancer. Several studies on related sulfonamide and thiophene-containing compounds suggest that they can induce apoptosis through various mechanistic pathways. The induction of apoptosis can occur via two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Investigations into gold(I) mercaptobenzoate derivatives have shown apoptosis induction in A2780 ovarian adenocarcinoma cells through both pathways. nih.gov This involved the production of reactive oxygen species (ROS), release of cytochrome c from the mitochondria, and subsequent activation of initiator caspases (caspase-9 for the intrinsic pathway, caspase-8 and -10 for the extrinsic) and executioner caspases (caspase-3/7). nih.gov This cascade is often associated with the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins from the BCL-2 family. nih.gov Similarly, a synthetic sulfonamide chalcone was found to cause cell death associated with the activation and cleavage of Poly (ADP-ribose) polymerase (PARP) and reduced expression of the pro-apoptotic Bax protein and caspase 8, depending on the concentration. nih.gov The extrinsic pathway can be triggered by the upregulation of death receptors and their ligands, such as FAS and FASL. nih.gov
Cell Cycle Arrest Mechanisms Analysis
The cell cycle is a tightly regulated process that governs cell proliferation. The ability to halt this cycle at specific checkpoints is a key strategy for controlling the growth of abnormally proliferating cells. Various sulfonamide derivatives have demonstrated the ability to induce cell cycle arrest in cancer cell lines.
For example, a novel synthetic sulfonamide chalcone was shown to disrupt cell cycle progression in SW-620 colorectal cancer cells, leading to an accumulation of cells in the G2/M phase. nih.gov In another study, 2-thiouracil-5-sulfonamide derivatives were found to cause significant cell growth arrest at various phases, including the G1/S, S, and G2/M phases, in different cancer cell lines. nih.gov This effect was consistent with the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle transitions. nih.gov Further mechanistic studies on other compounds have linked S-phase arrest to the upregulation of critical checkpoint proteins like TP53 and RB1, and the cyclin-dependent kinase inhibitor CDKN1A (p21). nih.gov Concurrently, a downregulation of cyclins and cell division cycle proteins, such as CDK1, CDK4, and CDC25A, was observed. nih.gov
Table 2: Cell Cycle Arrest Mechanisms by Related Sulfonamide Compounds
| Compound Type | Cell Line | Arrest Phase | Associated Molecular Events | Reference |
|---|---|---|---|---|
| Sulfonamide Chalcone | SW-620 | G2/M | Increased G2/M cell number | nih.gov |
| 2-Thiouracil-5-Sulfonamide | A-2780 | G1/S | CDK2 Inhibition | nih.gov |
| 2-Thiouracil-5-Sulfonamide | HT-29, MCF-7 | S | CDK2 Inhibition | nih.gov |
| 2-Thiouracil-5-Sulfonamide | HepG2 | G2/M | CDK2 Inhibition | nih.gov |
| Phosphanegold(I) thiolate | A2780 | S | Upregulation of TP53, RB1, CDKN1A; Downregulation of CDK1, CDK4, CDC25A | nih.gov |
Modulation of Signaling Cascades (e.g., MAPK, PI3K/Akt)
Intracellular signaling cascades are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular activities such as proliferation, survival, and differentiation. The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical cascades in this regard, and their dysregulation is a common feature in many cancers. nih.govmdpi.com
The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. nih.govmdpi.com Activation of this pathway promotes cell survival by inhibiting pro-apoptotic proteins and supports anabolic processes necessary for cell growth. mdpi.comresearchgate.net Consequently, inhibitors targeting PI3K or Akt are actively pursued as potential cancer therapies. nih.gov The MAPK pathway, particularly the ERK1/2 cascade, is also pivotal in regulating cell proliferation and survival. nih.gov The duration and intensity of ERK1/2 activation can determine cellular outcomes, with sustained high activation potentially leading to apoptosis, while lower levels are often correlated with proliferation. nih.gov While direct evidence of this compound modulating these specific pathways requires further investigation, the established importance of the PI3K/Akt and MAPK cascades in cell fate determination makes them logical and high-priority areas for mechanistic studies of this compound.
DNA/RNA Interaction Studies (In Vitro)
Intercalation and Groove Binding Analysis
Direct interaction with nucleic acids represents a fundamental mechanism of action for many therapeutic agents. Small molecules can bind to DNA through several modes, most notably by intercalating between base pairs or by binding non-covalently within the minor or major grooves of the DNA double helix.
Research on compounds containing a thiophene core suggests a strong potential for DNA minor groove binding. nih.gov The structure of the thiophene ring within a larger aromatic system can provide an optimal curvature that matches the shape of the DNA minor groove. nih.gov This shape complementarity facilitates a snug fit and stable binding. Validation of such interactions is often achieved through a combination of biophysical techniques, such as biosensor-SPR (Surface Plasmon Resonance), and high-resolution structural methods like X-ray crystallography. nih.gov These studies can reveal specific contacts, such as hydrogen bonds between the compound's amidine or other functional groups and the DNA bases. nih.gov
Impact on Nucleic Acid Replication or Transcription
Currently, there is a notable absence of specific research and published data detailing the direct impact of this compound on nucleic acid replication or transcription. Scientific literature searchable up to the present has not elucidated the specific mechanisms by which this compound may interact with the molecular machinery of these fundamental cellular processes. Consequently, the generation of detailed research findings and data tables on this specific topic is not possible.
However, a theoretical discussion based on the known biological activities of its constituent chemical moieties—the sulfonamide and thiophene groups—can provide a speculative framework for potential mechanisms of action. It is crucial to emphasize that the following discussion is based on the general properties of these chemical classes and not on experimental evidence for this compound itself.
Potential Mechanisms Inferred from the Sulfonamide Moiety
The sulfonamide group is a well-established pharmacophore in antimicrobial agents. The primary mechanism of action for sulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. mhmedical.comnih.gov Folic acid is an essential precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting folic acid production, sulfonamides effectively halt nucleic acid synthesis, thereby arresting bacterial replication. drugbank.com
In the context of this compound, it could be hypothesized that the sulfonamide portion of the molecule might exhibit similar inhibitory effects on microbial DHPS. This would indirectly impact nucleic acid replication and transcription by depleting the pool of available nucleotide precursors. However, without specific enzymatic assays involving this compound, this remains a theoretical possibility.
Furthermore, some studies have suggested that disturbances in pathways involving folate metabolism, which can be induced by sulfonamides, may lead to abnormalities in DNA by affecting methylation processes. nih.gov DNA methylation is a critical epigenetic modification that plays a role in regulating gene transcription.
Potential Mechanisms Inferred from the Thiophene Moiety
Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov Thiophene-containing molecules have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, and anticancer effects.
Of particular relevance is the ability of some thiophene derivatives to inhibit viral polymerases. For instance, certain thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. By binding to the enzyme, these compounds block its function and thus inhibit the replication of the viral genome.
The thiophene ring within this compound could potentially interact with the active or allosteric sites of polymerases or other enzymes involved in nucleic acid metabolism. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which may enhance the binding affinity of the molecule to its biological target. nih.gov
Summary of Potential, Unverified Impacts on Nucleic Acid Replication and Transcription
| Structural Moiety | Potential Mechanism of Action | Effect on Nucleic Acid Synthesis | Supporting Evidence (General for Moiety) |
| Sulfonamide | Competitive inhibition of dihydropteroate synthase (DHPS) in microorganisms. | Indirect inhibition by depletion of nucleotide precursors. | Well-established mechanism for sulfonamide antibiotics. mhmedical.comnih.govdrugbank.com |
| Thiophene | Inhibition of DNA or RNA polymerases. | Direct inhibition of nucleic acid chain elongation. | Observed with other thiophene derivatives against viral polymerases. |
| Thiophene | Interaction with other enzymes in the nucleic acid synthesis pathway. | Disruption of nucleotide metabolism or precursor synthesis. | Broad biological activity of thiophene-based compounds. nih.gov |
It must be reiterated that the mechanisms detailed above are speculative and based on the known activities of related chemical structures. Rigorous scientific investigation, including enzymatic assays, cellular studies, and structural biology, would be required to determine the actual impact, if any, of this compound on nucleic acid replication and transcription.
Advanced Methodologies for Characterizing N Cyclohexylcarbamothioyl Thiophene 2 Sulfonamide S Interactions
X-ray Crystallography and NMR Spectroscopy of Compound-Target Complexes
Structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for visualizing compound-target interactions at an atomic level. They reveal the precise binding mode, orientation, and conformational changes that occur upon complex formation.
Co-crystallization is a powerful technique used to determine the three-dimensional structure of a ligand bound to its protein target. The process involves growing a crystal from a solution containing both the purified target protein and the ligand, in this case, N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide.
The strategy would involve:
Preparation : Highly purified and concentrated solutions of the target protein (e.g., human Carbonic Anhydrase II) and the compound are prepared.
Screening : The mixture is subjected to a wide range of crystallization screening conditions, varying parameters such as pH, temperature, precipitant type, and concentration.
Optimization : Once initial crystal "hits" are identified, the conditions are optimized to produce larger, well-ordered, single crystals suitable for X-ray diffraction.
Data Collection and Analysis : The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex are determined.
For related thiophene-2-sulfonamide (B153586) inhibitors of carbonic anhydrase, crystallographic studies have revealed a conserved binding mechanism. nih.gov The sulfonamide group's nitrogen atom directly coordinates with the catalytic zinc ion in the enzyme's active site, while one of its oxygen atoms forms a crucial hydrogen bond with the hydroxyl group of the amino acid residue Threonine 199. nih.gov It is anticipated that this compound would adopt a similar binding pose, with its thiophene (B33073) and cyclohexylthiourea moieties making additional contacts with hydrophobic and hydrophilic residues within the active site cleft, thereby determining its specific affinity and selectivity.
NMR spectroscopy in solution provides detailed information about binding interfaces and can measure binding affinities, particularly for weak to moderate interactions. The most common method is the chemical shift perturbation (CSP) experiment, often utilizing ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra.
In a typical experiment, a ¹H-¹⁵N HSQC spectrum is recorded for a uniformly ¹⁵N-labeled sample of the target protein. This spectrum acts as a fingerprint, with each peak corresponding to a specific amide group (one for each amino acid, excluding proline) in the protein backbone. Small molecule ligands like this compound are then titrated into the protein sample, and a series of HSQC spectra are recorded at increasing ligand concentrations.
Residues at the binding interface will experience a change in their local chemical environment upon ligand binding, causing their corresponding peaks in the HSQC spectrum to shift. By tracking these chemical shift perturbations, the binding site can be mapped onto the protein's structure. The magnitude of the shift can also be used to determine the dissociation constant (Kd) of the interaction.
| Residue Number | Amino Acid | Chemical Shift Perturbation (Δδ, ppm) at Saturation | Location in Protein |
| 64 | Histidine | 0.35 | Active Site Cavity |
| 94 | Histidine | 0.28 | Active Site Cavity |
| 96 | Histidine | 0.21 | Active Site Entrance |
| 119 | Histidine | 0.19 | Active Site Cavity |
| 199 | Threonine | 0.41 | Active Site (Zinc coordination) |
| 200 | Threonine | 0.32 | Active Site Rim |
This table represents hypothetical data illustrating expected chemical shift perturbations in key active site residues of Carbonic Anhydrase II upon binding to a sulfonamide inhibitor.
Biophysical Techniques for Binding Affinity Determination
Quantifying the strength of the interaction between a compound and its target is crucial. Biophysical techniques provide precise measurements of binding affinity and the kinetics of the interaction.
ITC is a gold-standard technique for characterizing biomolecular interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a target molecule. A typical ITC experiment involves incrementally injecting the compound from a syringe into a sample cell containing the target protein, while a sensitive calorimeter measures the resulting heat change.
The data obtained allows for the direct determination of all thermodynamic parameters of the interaction in a single experiment:
Binding Affinity (Kₐ) and Dissociation Constant (Kₑ) : Measures the strength of the interaction.
Stoichiometry (n) : Defines the molar ratio of ligand to protein in the complex.
Enthalpy Change (ΔH) : The heat change associated with binding bond formation.
Entropy Change (ΔS) : The change in disorder of the system upon binding.
| Parameter | Value | Unit | Description |
| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio |
| Dissociation Constant (Kₑ) | 150 | nM | Represents high-affinity binding |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | Favorable enthalpic contribution (exothermic) |
| Entropy Change (TΔS) | 2.0 | kcal/mol | Favorable entropic contribution |
| Gibbs Free Energy (ΔG) | -10.5 | kcal/mol | Overall binding spontaneity |
This table contains representative thermodynamic data that could be expected from an ITC experiment of this compound binding to a target like carbonic anhydrase.
SPR is a label-free optical technique that measures binding events in real-time. In an SPR experiment, the target protein is immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface.
Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This allows for the real-time monitoring of both the association and dissociation phases of the interaction. From the resulting sensorgram, key kinetic parameters can be calculated.
Association Rate Constant (kₐ) : The rate at which the complex forms.
Dissociation Rate Constant (kₑ) : The rate at which the complex breaks apart.
Equilibrium Dissociation Constant (Kₑ) : Calculated as kₑ/kₐ, representing the binding affinity.
| Kinetic Parameter | Value | Unit |
| Association Rate (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | 4.0 x 10⁻³ | s⁻¹ |
| Dissociation Constant (Kₑ) | 160 | nM |
This table shows hypothetical kinetic and affinity data as would be determined by an SPR analysis.
MST is a biophysical method that measures the directed movement of molecules in a microscopic temperature gradient. This movement, known as thermophoresis, is highly sensitive to changes in a molecule's size, charge, and solvation shell. When a ligand binds to a fluorescently labeled target protein, these properties are altered, leading to a change in its thermophoretic movement.
To determine binding affinity, the labeled protein is kept at a constant concentration and mixed with a serial dilution of the unlabeled ligand. The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The change in fluorescence distribution is measured and plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kₑ) can be accurately determined. MST is known for its low sample consumption and ability to perform measurements in complex biological liquids.
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins in solution. nih.gov It provides insights into protein structure, folding, and interactions with ligands, such as small molecules. biophysics-reports.orgsciopen.com The methodology relies on the principle that backbone amide hydrogens on a protein will exchange with deuterium atoms when the protein is placed in a deuterated buffer (e.g., D₂O). The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, which are directly related to the protein's secondary and tertiary structure. nih.gov
In the context of studying this compound, HDX-MS can be employed to identify its binding site on a target protein and to understand the conformational changes induced by this binding event. The experiment involves comparing the rate of deuterium uptake of the target protein in its free form (apo) versus its form when bound to the compound (holo).
Regions of the protein that become protected from the solvent upon binding of this compound will exhibit a slower rate of deuterium exchange. This protection can be due to direct interaction with the compound or an allosteric change in the protein's conformation. By digesting the protein into peptides after the exchange reaction and analyzing their masses using mass spectrometry, it is possible to map the specific regions of the protein that are affected by the compound's binding. biophysics-reports.org For instance, many sulfonamide-containing compounds are known to target enzymes like carbonic anhydrase. nih.govnih.gov
Illustrative HDX-MS Data for a Putative Target Protein:
The table below represents hypothetical data from an HDX-MS experiment, illustrating how the binding of this compound to a target protein (e.g., Carbonic Anhydrase IX) could alter its deuterium uptake profile. A decrease in deuterium uptake indicates protection upon binding.
| Peptide Sequence | Start-End Position | Change in Deuterium Uptake (Da) | Interpretation |
| VDDGLAVLGI | 62-71 | -2.8 | Significant protection; likely part of the direct binding site. |
| KGPPLKGRV | 90-98 | -3.5 | Strongest protection; core of the interaction interface. |
| LFNQEGTA | 131-138 | -1.5 | Moderate protection; allosteric or secondary contact site. |
| AFQQFHFHWG | 199-208 | -0.2 | No significant change; region unaffected by binding. |
This data is illustrative and demonstrates the potential outcomes of an HDX-MS experiment.
Advanced Microscopy for Subcellular Localization (Cell Models)
Understanding where a compound localizes within a cell is crucial for interpreting its biological activity. Advanced microscopy techniques offer the ability to visualize the distribution of molecules like this compound in different cellular compartments.
Confocal Microscopy for Intracellular Distribution
Confocal microscopy is a high-resolution optical imaging technique that allows for the creation of sharp, detailed images of fluorescently labeled samples by rejecting out-of-focus light. To visualize the intracellular distribution of this compound, it would typically be chemically modified to attach a fluorescent dye (a fluorophore) or a version of the molecule with intrinsic fluorescent properties would be used.
Once a fluorescent analog is available, it can be introduced to cultured cells. The cells can then be co-stained with fluorescent markers specific to various organelles, such as MitoTracker™ for mitochondria, Hoechst stain for the nucleus, and ER-Tracker™ for the endoplasmic reticulum. By imaging the cells using a confocal microscope, the spatial overlap between the compound's fluorescence and the signals from the organelle-specific markers can be analyzed. This co-localization analysis reveals the primary compartments where the compound accumulates. Studies on other thiophene derivatives have successfully used this method to demonstrate localization within specific organelles like mitochondria. nih.gov
Illustrative Confocal Microscopy Co-localization Data:
This table presents a hypothetical summary of findings from a confocal microscopy study on a human cancer cell line (e.g., HT-29) treated with a fluorescently-labeled this compound.
| Cellular Compartment | Organelle Marker | Pearson's Correlation Coefficient (PCC) | Interpretation |
| Mitochondria | MitoTracker™ Red CMXRos | 0.85 | Strong co-localization, suggesting significant accumulation in mitochondria. |
| Nucleus | DAPI | 0.15 | Very weak co-localization; compound largely excluded from the nucleus. |
| Endoplasmic Reticulum | ER-Tracker™ Green | 0.60 | Moderate co-localization, indicating some association with the ER. |
| Cytoplasm | (Diffuse Cytosolic Stain) | N/A | Diffuse signal observed throughout the cytoplasm. |
This data is illustrative. Pearson's Correlation Coefficient ranges from -1 (perfect anti-correlation) to +1 (perfect correlation), with values >0.5 generally considered indicative of co-localization.
Super-Resolution Microscopy for Target Localization
While confocal microscopy is excellent for identifying which organelles a compound accumulates in, super-resolution microscopy pushes the boundaries of optical resolution beyond the diffraction limit of light (typically ~200-250 nm). This allows for visualization at the nanoscale, enabling the precise localization of molecules in relation to specific protein targets within a subcellular structure. wiley.com
Techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Stimulated Emission Depletion (STED) microscopy could be used to study this compound. For such an experiment, both the compound and its putative target protein would need to be fluorescently labeled with different colored fluorophores. For example, the compound could have a red fluorophore, and the target protein could be tagged with a green fluorescent protein (GFP) or labeled with a specific antibody conjugated to a green fluorophore.
By imaging the cells with a super-resolution microscope, it would be possible to determine not just that the compound is in the mitochondria, for example, but whether it is specifically associated with the inner mitochondrial membrane where its target protein resides. This level of detail is critical for confirming target engagement in a native cellular context. nih.gov
Illustrative Super-Resolution Co-localization Analysis:
The following table provides hypothetical results from a dual-color super-resolution microscopy experiment, quantifying the proximity of this compound to its target.
| Parameter | Measurement | Interpretation |
| Mean Distance between Compound and Target Protein | 25 nm ± 8 nm | The close proximity suggests a direct interaction between the compound and its target protein within the mitochondrial matrix. |
| Percentage of Co-localized Molecules | 78% | A high percentage of the compound molecules within the mitochondria are directly associated with the target protein. |
| Resolution Achieved | 40 nm | The resolution is sufficient to distinguish individual molecular clusters. |
This data is illustrative and represents the type of quantitative information that can be obtained from super-resolution imaging experiments.
Pre Clinical Non Human Applications and Future Research Directions
Development of N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide as a Molecular Probe
The development of this compound into a molecular probe represents a promising area for future research. Such probes are invaluable tools in chemical biology for identifying and studying the biological targets of a compound.
A critical step in developing a molecular probe is the synthesis of labeled analogues. For this compound, this could involve the incorporation of various tags:
Radioactive Isotopes: Introducing isotopes such as 14C or 3H into the cyclohexyl or thiophene (B33073) ring would enable sensitive detection and quantification in biological samples, aiding in target identification and pharmacokinetic studies.
Fluorescent Tags: Attaching a fluorophore to the molecule would allow for visualization of its subcellular localization and interaction with potential binding partners using techniques like fluorescence microscopy.
Photoaffinity Labels: Incorporation of a photo-reactive group would enable the formation of a covalent bond between the probe and its biological target upon photo-irradiation, facilitating the isolation and identification of the target protein.
Once synthesized, these labeled analogues of this compound could be employed as powerful chemical biology tools. Their applications could include:
Target Deconvolution: Identifying the specific proteins or enzymes with which the compound interacts to exert its biological effects.
Pathway Profiling: Elucidating the signaling pathways and cellular processes modulated by the compound.
Competitive Binding Assays: Using the labeled probe to screen for other small molecules that bind to the same target, thereby identifying new lead compounds.
Scaffold Derivatization for Novel Chemical Entities
The this compound scaffold offers a versatile platform for the generation of novel chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties. A systematic derivatization strategy would be a key aspect of future research.
Systematic modifications could be explored at three key positions:
The Cyclohexyl Ring: Substitution on the cyclohexyl ring could influence lipophilicity and binding interactions.
The Thiophene Ring: Modifications to the thiophene ring could modulate the electronic properties and spatial arrangement of the molecule.
The resulting library of analogues would be screened for biological activity to establish structure-activity relationships (SAR), guiding the design of more potent and selective compounds.
| Modification Site | Potential Substituents | Anticipated Impact |
| Cyclohexyl Ring | Alkyl, Halogen, Hydroxyl | Altered lipophilicity and target binding |
| Thiophene Ring | Alkyl, Halogen, Cyano | Modified electronic properties and potency |
| Sulfonamide Linker | Methylation of Nitrogen | Changes in hydrogen bonding and stability |
Methodological Advancements in this compound Research
Advancements in synthetic and analytical methodologies will be crucial for accelerating research on this compound and its analogues.
Future research could focus on developing more efficient and scalable synthetic routes. Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis could be explored to expedite the production of a diverse library of derivatives for biological screening. Furthermore, the development of robust analytical methods, including advanced chromatographic and spectroscopic techniques, will be essential for the purification and characterization of these novel compounds.
Challenges and Opportunities in the Field of Thiophene Sulfonamide Research
The broader field of thiophene sulfonamide research faces both challenges and opportunities. A significant challenge lies in the potential for off-target effects and the need for highly selective compounds. The structural flexibility of some thiophene sulfonamides can also present challenges for computational modeling and rational drug design.
However, the inherent versatility of the thiophene scaffold presents immense opportunities. The ability to readily functionalize the thiophene ring allows for the fine-tuning of pharmacological properties. Thiophene derivatives have shown promise in a wide range of therapeutic areas, and continued exploration of novel thiophene sulfonamides like this compound could lead to the discovery of new therapeutic agents.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide and its analogs?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylthiourea derivatives are prepared by reacting cyclohexyl isothiocyanate with thiophene-2-sulfonamide precursors in acetonitrile under reflux, often with potassium carbonate as a base. Yields range from 73% to 85%, and purity is confirmed via HPLC (≥98%) and melting point analysis (294–302°C) . Structural validation relies on IR spectroscopy (e.g., C=S stretches at 1250–1300 cm⁻¹) and NMR (¹H/¹³C), which confirm the presence of cyclohexyl and thiophene moieties .
Q. How is the structural identity of this compound confirmed experimentally?
X-ray crystallography is critical for resolving intramolecular interactions, such as hydrogen bonding between the sulfonamide group and adjacent substituents. For instance, in related sulfonamide derivatives, intramolecular N–H⋯O bonds stabilize the crystal lattice, while disordered oxygen atoms (occupancy ~0.58) are resolved via refinement . Spectroscopic methods (IR, NMR) and elemental analysis (C, H, N) are used to verify stoichiometry and functional groups .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
Initial screens often target receptor binding (e.g., CB2 or VEGFR-2) or enzymatic inhibition. For example, analogs with thiophene-sulfonamide scaffolds are tested in vitro for anticancer activity (e.g., U87MG glioma cells) or anti-hyperglycemic effects via PPARγ agonism . Activity is correlated with structural features, such as the presence of electron-withdrawing groups on the thiophene ring .
Advanced Research Questions
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural characterization?
Discrepancies in NMR or X-ray data often arise from conformational flexibility or disorder. For example, crystallographic disorder in oxygen atoms (e.g., O4 in ) is addressed by refining occupancy ratios and validating via residual electron density maps . Conflicting NMR signals may require advanced techniques like 2D-COSY or NOESY to distinguish diastereomers or rotamers .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
SAR is explored by modifying the thiophene ring (e.g., halogenation) or varying the carbamothioyl substituent. Substituting the benzene ring with naphthalene or thiophene (as in ) alters steric and electronic profiles, enhancing binding to targets like VEGFR-2. Computational docking (e.g., AutoDock Vina) predicts binding affinities, guiding synthetic prioritization .
Q. How is molecular docking integrated into the design of sulfonamide derivatives for specific targets?
Docking studies (e.g., with VEGFR-2 or PPARγ) identify key interactions, such as hydrogen bonds between the sulfonamide group and active-site residues (e.g., Lys868 in VEGFR-2). Conformational sampling via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) validates stability of docked poses . For example, thiophene-2-sulfonamide derivatives show stronger binding to CB2 receptors due to hydrophobic interactions with cyclohexyl groups .
Methodological Notes
- Data Contradiction Analysis : Conflicting activity results (e.g., low IC₅₀ in one assay but high in another) may arise from off-target effects. Use orthogonal assays (e.g., thermal shift assays for target engagement) and compare with structurally validated controls .
- Experimental Replication : Reproduce synthesis protocols with strict control of reaction time, temperature, and solvent purity to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
